Chloroxylenol (Standard)

描述

Chloroxylenol, or para-chloro-meta-xylenol (PCMX), is an antiseptic and disinfectant agent used for skin disinfection and surgical instruments. It is found in antibacterial soaps, wound-cleansing applications, and household antiseptics. The halophenol is shown to be most effective against Gram positive bacteria where it disrupts the cell wall due to its phenolic nature. Chloroxylenol is on the World Health Organization's List of Essential Medicines.

CHLOROXYLENOL is a small molecule drug with a maximum clinical trial phase of IV and is indicated for inflammation.

topical antiseptic; RN given refers to parent cpd; structure

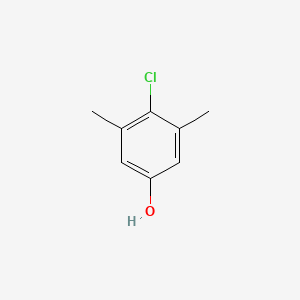

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLLIBGSJNGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032316 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Crystals from benzene; [HSDB] | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.89 g/ml at 20 °C | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0018 [mmHg] | |

| Record name | 4-Chloro-3,5-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from benzene | |

CAS No. |

88-04-0 | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxylenol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F32U78V2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112-116 degrees Celsius, 115.5 °C | |

| Record name | Chloroxylenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROXYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Deep Dive into the Disruption of Bacterial Cell Membranes by Chloroxylenol

A Technical Guide for Researchers and Drug Development Professionals

Chloroxylenol (para-chloro-meta-xylenol, PCMX) is a halogenated phenol (B47542) that has been a stalwart in antiseptic and disinfectant formulations for decades. Its broad-spectrum efficacy, particularly against Gram-positive bacteria, is primarily attributed to its profound impact on the bacterial cell membrane.[1][2] This technical guide elucidates the core mechanisms of action of chloroxylenol at the membrane level, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Core Mechanism: A Multi-pronged Assault on the Cell Membrane

The bactericidal activity of chloroxylenol is not due to a single, isolated event but rather a cascade of disruptive interactions with the bacterial cell membrane. The primary mechanism involves the partitioning of the lipophilic chloroxylenol molecule into the lipid bilayer, leading to a loss of membrane integrity and function.[1][3] This process can be broken down into several key stages:

-

Membrane Fluidity Alteration: Chloroxylenol induces a significant change in the physical state of the bacterial membrane. It triggers a phase transition from the fluid liquid-crystalline phase to a more rigid, liquid-ordered phase.[1][4][5] This decrease in membrane fluidity is more pronounced in bacterial membranes compared to eukaryotic ones and is a critical factor in its biocidal effect.[1][4][5]

-

Disruption of Lipid Packing: Upon incorporation into the membrane, chloroxylenol disrupts the orderly arrangement of phospholipids. This leads to lipid condensation, an increase in membrane thickness, and at higher concentrations, can even promote the interdigitation of lipid chains.[1][4][5]

-

Protein Denaturation and Dysfunction: The hydroxyl group of the chloroxylenol molecule is believed to form hydrogen bonds with proteins embedded within the cell membrane.[2][6] This interaction alters the tertiary structure of these proteins, leading to their denaturation and a loss of function.[7] Consequently, critical cellular processes reliant on membrane proteins, such as transport and signaling, are severely impaired.[1]

-

Increased Permeability and Leakage: The cumulative effect of altered fluidity, disrupted lipid packing, and protein damage is a catastrophic loss of the membrane's selective permeability.[3] This leads to the leakage of essential intracellular components, including ions like potassium, and the uncontrolled influx of extracellular substances, ultimately resulting in cell death.[2][3]

-

Disruption of Membrane Potential: A key consequence of the increased ion permeability is the dissipation of the bacterial cell membrane's electrochemical potential, a critical component for cellular energy production and other vital functions.[8]

While the primary target is the cell membrane, at higher concentrations, chloroxylenol can penetrate the compromised membrane and coagulate cytoplasmic proteins and nucleic acids, leading to rapid cell death.[7]

Quantitative Assessment of Chloroxylenol's Antimicrobial Activity

The efficacy of chloroxylenol can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are dependent on the bacterial species and the specific formulation of the chloroxylenol-containing product.

| Bacterial Species | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus (MRSA) | 1% (in product) | - | [9] |

| Staphylococcus aureus | - | - | [7] |

| Resident & Transient Hand Bacteria | 12.5 - 200 | 100 - 400 | [10] |

| Pseudomonas aeruginosa | 1000 | - | [11] |

| Bacillus subtilis | 40 | - | [11] |

Note: The MIC for MRSA is given as a percentage of the tested product, not as a pure concentration of chloroxylenol.

Visualizing the Mechanism and Experimental Workflows

The Cascade of Membrane Disruption

The following diagram illustrates the sequential steps of chloroxylenol's action on the bacterial cell membrane.

Caption: The mechanism of chloroxylenol action on the bacterial cell membrane.

Workflow for Assessing Membrane Permeability

A common approach to verifying membrane damage involves assessing the uptake of fluorescent dyes that are typically excluded by healthy cells. The following diagram outlines a general workflow for such an assay.

Caption: Experimental workflow for assessing bacterial membrane permeability.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: A series of two-fold dilutions of chloroxylenol are prepared in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria, no chloroxylenol) and a negative control well (medium, no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of chloroxylenol in which no visible turbidity (bacterial growth) is observed.[10][12]

Membrane Permeability Assessment using Propidium Iodide (PI) Staining

This assay quantifies membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Methodology:

-

Bacterial Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline - PBS). Resuspend the cells in the same buffer to a standardized optical density.

-

Treatment: Aliquots of the bacterial suspension are treated with varying concentrations of chloroxylenol for a defined period. An untreated sample serves as a negative control.

-

Staining: Add propidium iodide (typically to a final concentration of 1-5 µM) to each sample and incubate in the dark for 5-15 minutes.[12][13][14]

-

Analysis: The fluorescence of the bacterial suspension is measured using a flow cytometer or a fluorescence microscope. An increase in the population of fluorescent (PI-positive) cells in the chloroxylenol-treated samples compared to the control indicates membrane permeabilization.[13][14]

Potassium Efflux Assay

This method directly measures the leakage of intracellular potassium ions as an indicator of membrane damage.

Methodology:

-

Cell Preparation: Prepare a dense suspension of washed bacterial cells in a low-potassium buffer.

-

Treatment: Introduce chloroxylenol to the cell suspension.

-

Measurement: At timed intervals, take aliquots of the suspension and centrifuge to pellet the bacteria.

-

Analysis: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectroscopy. An increase in extracellular potassium concentration over time in the treated sample, compared to an untreated control, signifies membrane leakage.[15]

Conclusion

The mechanism of action of chloroxylenol against bacterial cell membranes is a robust and multifaceted process that has been substantiated by numerous studies. Its ability to disrupt the fundamental structure and function of the membrane through altering fluidity, damaging proteins, and inducing leakage makes it an effective bactericidal agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the membrane-disrupting effects of chloroxylenol and other antimicrobial compounds. A thorough understanding of these mechanisms is paramount for the development of new and improved antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How does chloroxylenol work on gram - negative bacteria? - Blog [sinoshiny.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. View Attachment [cir-reports.cir-safety.org]

- 12. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Para-chloro-meta-xylenol (PCMX): A Comprehensive Technical Guide

Abstract

Para-chloro-meta-xylenol (PCMX), also known as chloroxylenol, is a potent halogenated phenolic antiseptic and disinfectant.[1][2][3] With a long history of use, PCMX is a broad-spectrum microbicide effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[1][2] PCMX is a key active ingredient in numerous consumer and professional products, including antibacterial soaps, wound cleansers, and surgical disinfectants.[1][3][5] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile of PCMX, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PCMX is a white to off-white crystalline solid with a characteristic phenolic odor.[6][7] It is sparingly soluble in water but readily soluble in organic solvents such as alcohols, ethers, and terpenes.[7][8][9]

Table 1: Physicochemical Properties of Para-chloro-meta-xylenol (PCMX)

| Property | Value | References |

| Chemical Formula | C₈H₉ClO | [1][6] |

| Molecular Weight | 156.61 g/mol | [1] |

| IUPAC Name | 4-Chloro-3,5-dimethylphenol | [6] |

| CAS Number | 88-04-0 | [6] |

| Appearance | White to off-white crystalline powder | [7][10] |

| Melting Point | 115 °C (239 °F; 388 K) | [6] |

| Boiling Point | 246 °C (475 °F; 519 K) | [6] |

| Solubility in Water | 300 mg/L | [6] |

| log P (Octanol-Water Partition Coefficient) | 3.377 | [6] |

| pKa | 9.76 | [6] |

| Flash Point | 132 °C | [10] |

| Bulk Density | 0.5 g/cm³ | [10] |

Synthesis of Para-chloro-meta-xylenol (PCMX)

The primary industrial synthesis of PCMX involves the chlorination of 3,5-dimethylphenol (B42653) (3,5-xylenol).[6] Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide.[7][11][12] The reaction is typically carried out in the presence of a catalyst, such as aluminum trichloride (B1173362), ferric chloride, or zinc chloride, in an inert solvent like carbon tetrachloride.[11][13]

Experimental Protocol: Synthesis of PCMX via Chlorination of 3,5-Xylenol

This protocol is a representative example based on literature procedures.[11][13]

Materials:

-

3,5-Xylenol

-

N-Chlorosuccinimide (NCS)

-

Carbon Tetrachloride (Solvent)

-

Aluminum Trichloride (Catalyst)

-

Chloroform (for recrystallization)

-

Activated Carbon

Procedure:

-

In a reaction kettle, combine 3,5-xylenol, N-chlorosuccinimide, carbon tetrachloride, and a catalytic amount of aluminum trichloride in a specific molar ratio (e.g., 1:1.09:0.02 of xylenol:NCS:catalyst by mass).[13]

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 60-100 minutes with continuous stirring.[13]

-

Upon completion of the reaction, cool the solution to initiate crystallization.

-

Collect the crude product by suction filtration and wash it with a small amount of cold solvent.

-

Evaporate the majority of the solvent from the filtrate to recover more product.

-

Combine the crude product and recrystallize from chloroform.

-

Decolorize the solution with activated carbon.

-

Filter the hot solution and allow it to cool to form white crystals of PCMX.

-

Dry the purified crystals.

Mechanism of Antimicrobial Action

The antimicrobial activity of PCMX is attributed to its phenolic nature.[1][2] The primary mechanism involves the disruption of the microbial cell membrane.[14] The hydroxyl group of the PCMX molecule is believed to bind to proteins on the cell membrane, altering its structure and increasing its permeability.[1][2] This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[1] At higher concentrations, PCMX can also cause the coagulation of proteins and nucleic acids within the cytoplasm, further contributing to its bactericidal effect.[2][15]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of PCMX in various matrices, including pharmaceutical formulations and biological samples.

Experimental Protocol: HPLC Analysis of PCMX

This protocol is a representative example based on literature procedures.[16][17][18]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV or Electrochemical Detector

-

Reversed-phase C18 column

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Ammonium (B1175870) Carbonate solution (0.05%) or Acetic Acid solution (0.5%) in water (HPLC grade)

-

PCMX reference standard

-

Dichloro-m-xylenol (internal standard, optional)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and aqueous buffer (e.g., 65:35 v/v methanol:0.05% ammonium carbonate).[16] Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of PCMX reference standard in the mobile phase. Prepare a series of working standards by serial dilution. If using an internal standard, add a constant concentration of dichloro-m-xylenol to each standard.

-

Sample Preparation:

-

For liquid samples (e.g., soaps, disinfectants): Dilute the sample with the mobile phase to a concentration within the calibration range.

-

For solid or semi-solid samples (e.g., creams): Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and then dilute with the mobile phase.

-

For biological samples (e.g., plasma): Perform a liquid-liquid extraction (e.g., with benzene) or solid-phase extraction to isolate PCMX.[16] Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: Isocratic elution with the prepared mobile phase.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 20 µL.

-

Detection: UV detection at 280 nm or electrochemical detection.[8]

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and quantify the PCMX concentration based on the calibration curve.

Toxicological Profile

PCMX is generally considered to have low toxicity when used in diluted formulations for topical applications.[14] However, in its pure form, it can be a skin and eye irritant.[19][20] Allergic contact dermatitis has been reported in some individuals.

Table 2: Toxicological Data for Para-chloro-meta-xylenol (PCMX)

| Endpoint | Species | Route | Value | References |

| Acute Oral LD50 | Mouse | Oral | 1 g/kg | [14] |

| Acute Oral LD50 | Rat | Oral | 3830 mg/kg | [19] |

| Acute Dermal LD50 | Rat | Dermal | > 2.0 g/kg | |

| Acute Inhalation LC50 | Rat | Inhalation | > 6.29 mg/L | |

| Eye Irritation | Rabbit | Ocular | Severe Irritant (as technical ingredient) | [20] |

| Skin Irritation | Rabbit | Dermal | Slight Irritation (as technical ingredient) | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer |

Experimental Protocols for Toxicity Assessment

The following are generalized protocols for assessing the acute toxicity and skin irritation potential of a chemical substance like PCMX. Specific details may vary based on regulatory guidelines (e.g., OECD, EPA).

1. Acute Oral Toxicity (LD50 Determination)

This is a representative "up-and-down" procedure designed to reduce the number of animals used.

Procedure:

-

Select a starting dose of PCMX based on available data.

-

Administer the dose orally to a single animal (typically a mouse or rat).

-

Observe the animal for signs of toxicity and mortality over a 24-hour period.

-

If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

Continue this process until a sufficient number of dose reversals have occurred to allow for the statistical calculation of the LD50.

2. Dermal Irritation Test

Procedure:

-

Use healthy young adult albino rabbits.

-

Clip the fur from a small area on the back of each rabbit.

-

Apply a measured amount of PCMX (typically 0.5 g or 0.5 mL) to the clipped skin of one group of animals. A control group receives a sham treatment.

-

Cover the application site with a gauze patch.

-

After a 4-hour exposure period, remove the patch and any residual test substance.

-

Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the irritation is classified based on the scores.

Applications in Research and Drug Development

PCMX is a widely used compound with numerous applications:

-

Antiseptic and Disinfectant: It is the active ingredient in many household and hospital-grade disinfectants and antiseptics.[1][3]

-

Preservative: PCMX is used as a preservative in cosmetics, topical medications, and other personal care products to prevent microbial growth.[5][14]

-

Industrial Biocide: It is employed in industrial applications such as in cooling fluids, paints, and adhesives to control bacterial and fungal contamination.[5][14]

-

Veterinary Medicine: PCMX is used in various veterinary products for disinfection and antiseptic purposes.

-

Research: In a research setting, PCMX can be used as a reference antiseptic for evaluating the efficacy of new antimicrobial agents.

Conclusion

Para-chloro-meta-xylenol is a well-established and effective broad-spectrum antimicrobial agent with a wide range of applications. Its primary mechanism of action, the disruption of the microbial cell membrane, is well-understood. While generally safe in formulated products, appropriate handling and consideration of its potential for skin and eye irritation in its concentrated form are necessary. The analytical methods for its quantification are robust and readily available. This technical guide provides a comprehensive overview of the key scientific and technical aspects of PCMX, serving as a valuable resource for professionals in research, drug development, and related fields.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. fda.gov [fda.gov]

- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 6. medium.com [medium.com]

- 7. CN103351283A - Preparation method of parachlorometaxylenol - Google Patents [patents.google.com]

- 8. 4-chloro-3,5-xylenol (PCMX) - Chromatography Forum [chromforum.org]

- 9. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation method of chloroxylenol - Eureka | Patsnap [eureka.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. episkin.com [episkin.com]

- 13. lornajane.net [lornajane.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-Chloro-3,5-dimethylphenol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and the notable biological activities of 4-chloro-3,5-dimethylphenol (PCMX). PCMX, a halogenated phenol (B47542), is widely recognized for its antiseptic and disinfectant properties. Recent research has also unveiled its potential as an anticancer agent, specifically targeting the Wnt/β-catenin signaling pathway in colorectal cancer. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and structured data to facilitate further investigation and application of this compound.

Chemical and Physical Properties

4-Chloro-3,5-dimethylphenol, also known as para-chloro-meta-xylenol (PCMX), is a white to cream-colored crystalline solid with a characteristic phenolic odor.[1][2] It is a member of the phenol class, specifically a chlorinated derivative of 3,5-xylenol.[3]

Structure and Identification

-

IUPAC Name: 4-Chloro-3,5-dimethylphenol

-

CAS Number: 88-04-0[5]

-

Molecular Formula: C₈H₉ClO[5]

-

Molecular Weight: 156.61 g/mol [5]

-

InChI Key: OSDLLIBGSJNGJE-UHFFFAOYSA-N

Tabulated Physical and Chemical Properties

| Property | Value | Reference(s) |

| Melting Point | 114-116 °C | [6] |

| Boiling Point | 246 °C | [7] |

| pKa | 9.7 | [8] |

| Water Solubility | 0.3 g/L (20 °C) | [8] |

| logP | 3.27 | [2] |

| Appearance | White to cream-colored crystalline powder | [1][2] |

| Odor | Characteristic phenolic odor | [1][2] |

Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups. A representative spectrum is available through chemical databases.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds.

Experimental Protocols

Synthesis of 4-Chloro-3,5-dimethylphenol

A common laboratory-scale synthesis involves the chlorination of 3,5-dimethylphenol (B42653). The following protocol is based on methods described in patent literature, which offers a high-yield process.[4]

Materials:

-

3,5-Dimethylphenol

-

Copper (II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst

-

Concentrated hydrochloric acid (HCl) as the chlorinating agent

-

Oxygen or air as the oxidizing agent

-

Dichloroethane (or another suitable organic solvent)[4]

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and gas inlet tube

Procedure:

-

In a three-neck round-bottom flask, combine 3,5-dimethylphenol (1.0 mol), copper (II) chloride dihydrate (0.5 mol), and dichloroethane (500 mL).[4]

-

Add concentrated hydrochloric acid (1.0 mol) to the mixture.[4]

-

Heat the reaction mixture to 80°C with continuous stirring.[4]

-

Introduce a steady stream of oxygen or air into the reaction mixture through the gas inlet tube.[4]

-

Maintain the reaction at 80°C with stirring for approximately 5 hours. The reaction progress can be monitored by gas chromatography (GC) to check for the consumption of the starting material.[4]

-

Once the reaction is complete (typically when the residual 3,5-dimethylphenol is less than 0.1%), stop the heating and gas flow.[4]

-

Allow the mixture to cool and the layers to separate.

-

Separate the organic layer, and recover the solvent by distillation under reduced pressure.[4]

-

The crude product is obtained as a residue.

Purification by Recrystallization

The crude 4-chloro-3,5-dimethylphenol can be purified by recrystallization to obtain a high-purity product.[10] Toluene (B28343) is a suitable solvent for this purpose.[11]

Materials:

-

Crude 4-chloro-3,5-dimethylphenol

-

Toluene

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude 4-chloro-3,5-dimethylphenol in an Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.[10]

-

If there are any insoluble impurities, perform a hot gravity filtration to remove them.[12]

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[10]

-

To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.[10]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.[13]

-

Dry the crystals in a vacuum oven or by air drying. The purity of the recrystallized product can be assessed by its melting point.[6]

Analytical Methods

A reverse-phase HPLC method can be used for the quantitative analysis of 4-chloro-3,5-dimethylphenol.[14]

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of phosphoric acid (e.g., 0.1%) can be used as the mobile phase. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[14]

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

GC is another effective method for the analysis of 4-chloro-3,5-dimethylphenol, often used for monitoring reaction progress and assessing purity.[4]

-

Column: A capillary column suitable for the analysis of phenols.

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Oven Program: A temperature gradient program is used to separate the components of the mixture.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

Biological Activity and Signaling Pathways

Beyond its well-established role as an antiseptic, 4-chloro-3,5-dimethylphenol has demonstrated significant anticancer activity, particularly in colorectal cancer (CRC).

Anticancer Activity in Colorectal Cancer

Research has shown that 4-chloro-3,5-dimethylphenol can inhibit the proliferation, migration, and invasion of colorectal cancer cells, and induce apoptosis.[15] It has also been shown to suppress the formation of colonospheres, which is indicative of an effect on cancer stem cells.[16]

Wnt/β-catenin Signaling Pathway

The anticancer effects of 4-chloro-3,5-dimethylphenol in colorectal cancer are attributed to its ability to inhibit the Wnt/β-catenin signaling pathway.[15] This pathway is crucial in the development and progression of many cancers, including CRC. The mechanism of inhibition involves preventing the nuclear translocation of β-catenin and disrupting its interaction with the T-cell factor 4 (TCF4) transcription factor.[15] This leads to the downregulation of Wnt target genes that promote cancer cell growth and survival.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by 4-chloro-3,5-dimethylphenol.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 4-chloro-3,5-dimethylphenol on the viability of colorectal cancer cell lines such as HCT116 and SW480.

Materials:

-

HCT116 or SW480 colorectal cancer cells

-

Complete culture medium (e.g., McCoy's 5A for HCT116)

-

96-well plates

-

4-Chloro-3,5-dimethylphenol stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed HCT116 or SW480 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Treat the cells with various concentrations of 4-chloro-3,5-dimethylphenol (prepared by diluting the stock solution in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as the ratio of the absorbance of treated cells to that of the control cells.

Western Blot Analysis for β-catenin and TCF4

This protocol outlines the steps for analyzing the protein levels of β-catenin and TCF4 in colorectal cancer cells treated with 4-chloro-3,5-dimethylphenol.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin (e.g., 1:1000 dilution) and anti-TCF4 (e.g., 1:1000 dilution)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein lysates (20-40 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-β-catenin or anti-TCF4) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts before running the western blot.

Sphere Formation Assay

This assay is used to assess the effect of 4-chloro-3,5-dimethylphenol on the self-renewal capacity of cancer stem cells.

Materials:

-

HCT116 or SW480 cells

-

Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)

-

Ultra-low attachment plates

-

4-Chloro-3,5-dimethylphenol

Procedure:

-

Dissociate HCT116 or SW480 cells into a single-cell suspension.

-

Seed the cells at a low density (e.g., 1,000 - 5,000 cells per well) in ultra-low attachment 6-well plates containing serum-free medium.[16]

-

Treat the cells with the desired concentration of 4-chloro-3,5-dimethylphenol.

-

Incubate the plates for 7-14 days to allow for the formation of colonospheres.[16]

-

Count the number and measure the size of the spheres under a microscope. A decrease in the number and size of spheres in the treated group compared to the control group indicates an inhibitory effect on cancer stem cell self-renewal.

Caption: General experimental workflow for the synthesis, purification, and biological evaluation of 4-chloro-3,5-dimethylphenol.

Safety and Handling

4-Chloro-3,5-dimethylphenol is harmful if swallowed and can cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Chloro-3,5-dimethylphenol is a compound with a rich history as an antiseptic and a promising future in the field of oncology. This technical guide has provided a detailed summary of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The elucidation of its mechanism of action in inhibiting the Wnt/β-catenin signaling pathway in colorectal cancer opens new avenues for drug development. The information presented herein is intended to serve as a solid foundation for researchers and scientists to further explore the therapeutic potential of this versatile molecule.

References

- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 2. 4-Chloro-2,6-dimethylphenol [webbook.nist.gov]

- 3. 4-Chloro-3-methylphenol, TMS derivative [webbook.nist.gov]

- 4. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. CHLORDIMETHYLPHENOL [sdfine.com]

- 7. echemi.com [echemi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

- 10. orgsyn.org [orgsyn.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. mt.com [mt.com]

- 13. d-nb.info [d-nb.info]

- 14. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TCF4 Antibody | Cell Signaling Technology [cellsignal.com]

- 16. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Antimicrobial Spectrum of Chloroxylenol Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroxylenol (para-chloro-meta-xylenol or PCMX) is a well-established halogenated phenolic antiseptic and disinfectant with a broad spectrum of antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of its efficacy, particularly against gram-positive bacteria. Chloroxylenol exerts its antimicrobial action primarily through the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular contents, as well as the inhibition of essential cellular enzymes.[2][3] At higher concentrations, it can cause the coagulation of proteins and nucleic acids, resulting in rapid cell death.[4] This document summarizes available quantitative data on the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of chloroxylenol against various gram-positive species, details experimental protocols for its evaluation, and visualizes its mechanism of action.

Quantitative Antimicrobial Activity

The susceptibility of gram-positive bacteria to chloroxylenol varies among species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Chloroxylenol against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference(s) |

| Enterococcus faecalis | Clinical Isolates | 385 | [3] |

| Enterococcus faecium | Clinical Isolates | 192.5 | [3] |

| Enterococcus avium | Clinical Isolates | 192.5 | [3] |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Clinical Isolates | 10 (as 1% solution) | [5] |

| Staphylococcus aureus | ATCC 33591 | >5 log reduction at 2% concentration | [6] |

| Staphylococcus epidermidis | Clinical Isolates | More sensitive to chloroxylenol than thymol | [7] |

| Bacillus subtilis | Not Specified | 40 | [8] |

Table 2: Minimum Bactericidal Concentration (MBC) of Chloroxylenol against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MBC (mg/L) | Reference(s) |

| Enterococcus faecalis | Clinical Isolates | 750 | [3] |

| Enterococcus faecium | Clinical Isolates | 385 | [3] |

| Enterococcus avium | Clinical Isolates | 385 | [3] |

Mechanism of Action

Chloroxylenol's primary mode of action against gram-positive bacteria involves a multi-pronged attack on the cell's structural and metabolic integrity.

2.1. Cell Membrane Disruption:

As a phenolic compound, chloroxylenol's hydroxyl (-OH) group is believed to interact with proteins in the bacterial cell membrane, disrupting its structure and function.[4] This leads to a loss of membrane integrity, causing the leakage of essential intracellular components such as ions and metabolites.[3][9] Molecular dynamics simulations have suggested that chloroxylenol induces a phase transition in the bacterial membrane from a liquid-crystalline to a liquid-ordered phase, thereby decreasing membrane fluidity.[10] At high concentrations, it can also promote the interdigitation of lipid chains within the membrane.[10]

2.2. Enzyme Inhibition and Protein Denaturation:

Chloroxylenol can penetrate the compromised cell wall and interact with intracellular proteins and enzymes, leading to their inactivation.[2] This disruption of enzymatic activity interferes with critical metabolic processes necessary for bacterial survival. At higher concentrations, chloroxylenol causes the coagulation of both proteins and nucleic acids, leading to rapid cell death.[4]

Caption: Mechanism of Chloroxylenol against Gram-Positive Bacteria.

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial activity of chloroxylenol.

3.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of chloroxylenol in a liquid medium.

3.1.1. Materials:

-

Chloroxylenol powder

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (for stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator

3.1.2. Protocol:

-

Preparation of Chloroxylenol Stock Solution: Due to its poor water solubility, prepare a high-concentration stock solution of chloroxylenol (e.g., 10,000 mg/L) in a suitable solvent like DMSO or ethanol.

-

Preparation of Working Solutions: Create a series of working solutions by serially diluting the stock solution in CAMHB to achieve concentrations twice the final desired test concentrations.

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Plate Inoculation: Dispense 50 µL of the appropriate chloroxylenol working solution into each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final chloroxylenol concentrations. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of chloroxylenol that completely inhibits visible growth of the organism.

Caption: Workflow for Broth Microdilution Assay.

3.2. Agar Dilution Method for MIC Determination

This method involves incorporating chloroxylenol into an agar medium to determine the MIC.

3.2.1. Materials:

-

Chloroxylenol powder

-

Solvent (DMSO or ethanol)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional)

3.2.2. Protocol:

-

Preparation of Chloroxylenol-Agar Plates: Prepare a stock solution of chloroxylenol in a suitable solvent at 10 times the highest desired final concentration. Add appropriate volumes of the stock solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

-

Plate Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously. Include a growth control plate (agar without chloroxylenol).

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of chloroxylenol that completely inhibits visible bacterial growth.

Conclusion

Chloroxylenol remains a potent antimicrobial agent with significant efficacy against a range of gram-positive bacteria. Its mechanism of action, centered on cell membrane disruption and enzyme inhibition, makes it a valuable component in various antiseptic and disinfectant formulations. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of antimicrobial research and development. Further research is warranted to expand the quantitative susceptibility data for a broader array of gram-positive pathogens and to further elucidate the specific molecular targets of chloroxylenol within the bacterial cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. atamankimya.com [atamankimya.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Chloroxylenol: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Chloroxylenol (PCMX) in key animal models. The information presented herein is intended to support research, discovery, and development activities by providing detailed experimental data and methodologies.

Pharmacokinetic Profile of Chloroxylenol

Chloroxylenol, a widely used antiseptic and disinfectant, has been the subject of numerous pharmacokinetic studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are critical for understanding its systemic exposure and potential for toxicity. The following tables summarize the key pharmacokinetic parameters of chloroxylenol in dogs and rats following various routes of administration.

Pharmacokinetics in Dogs

Studies in healthy mongrel dogs have demonstrated that the pharmacokinetic profile of chloroxylenol is linear over a dose range of 100-500 mg when administered intravenously.[1] Following oral administration, chloroxylenol exhibits low bioavailability, suggesting a significant first-pass metabolism.[1]

Table 1: Pharmacokinetic Parameters of Chloroxylenol in Dogs

| Parameter | Intravenous Administration (200 mg) | Oral Administration (2000 mg) |

| Elimination Half-life (t½) | 1.84 hr[1] | - |

| Mean Residence Time (MRT) | 1.69 hr[1] | - |

| Apparent Volume of Distribution at Steady State (Vss) | 22.4 L[1] | - |

| Plasma Clearance (CL) | 14.6 L/hr[1] | - |

| Bioavailability (F) | - | 21%[1] |

| Time to Peak Plasma Concentration (Tmax) | - | 45 to 60 minutes[2] |

Pharmacokinetics in Rats

In Sprague-Dawley rats, chloroxylenol is rapidly absorbed and eliminated, with a plasma half-life of approximately 60 minutes after oral administration.[3] Dermal absorption is significantly lower than oral absorption.

Table 2: Pharmacokinetic Parameters of Chloroxylenol in Rats

| Parameter | Oral Administration | Dermal Application |

| Plasma Half-life (t½) | ~60 min[3] | - |

| Time to Peak Blood Concentration (Tmax) | 30 minutes[2] | 2 hours[2] |

| Dermal Absorption | - | Approximately 50% of oral absorption[2] |

Metabolism and Excretion

Chloroxylenol undergoes extensive metabolism in animal models, primarily through conjugation with glucuronic acid and sulfate (B86663). The resulting metabolites are then predominantly excreted in the urine.

Metabolism in Dogs

In dogs, the major route of elimination for chloroxylenol is through metabolism, with the parent compound accounting for a very small fraction of the excreted dose in urine.[1] The primary metabolites are glucuronide and sulfate conjugates.[1]

Table 3: Urinary Excretion of Chloroxylenol and its Metabolites in Dogs (% of Administered Dose)

| Compound | Intravenous Administration (200 mg) | Oral Administration (2000 mg) |

| Unchanged Chloroxylenol | 0.45%[1] | 0.37%[1] |

| Total Conjugates | 46.3%[1] | 43.3%[1] |

| Sulfate Conjugates | 38.1%[1] | 33.2%[1] |

| Glucuronide Conjugates | 8.2%[1] | 10.2%[1] |

Metabolism in Rats

Similar to dogs, rats extensively metabolize chloroxylenol. Studies using radiolabeled chloroxylenol have shown that virtually all of the administered dose is excreted in the urine within 24 hours following oral administration.[2] The primary metabolites are polar conjugates.[2] In vitro studies using rat liver microsomes have identified aromatic hydroxylation and side-chain oxidation as the major metabolic pathways.

Tissue Distribution

Following administration, chloroxylenol distributes into various tissues. In rats, high concentrations of the compound and its metabolites are found in the kidneys, which is consistent with its primary route of excretion being renal.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Dogs

A representative experimental design for an in vivo pharmacokinetic study in dogs is outlined below.

Methodology Details:

-

Animals: Healthy mongrel dogs are typically used.

-

Housing: Animals are housed in conditions that allow for acclimatization before the study.

-

Dosing: For intravenous studies, a single bolus dose is administered. For oral studies, the compound is often administered via gavage.

-

Sample Collection: Blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile. Urine is collected over a 24-hour period to determine the extent of excretion.

-

Analytical Method: Plasma and urine samples are processed, and the concentrations of chloroxylenol and its metabolites are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or electrochemical detection.[4] A common HPLC setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[5]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism Study using Rat Liver Microsomes

The metabolic stability and pathways of chloroxylenol can be investigated using an in vitro system with rat liver microsomes.

Methodology Details:

-

Microsome Preparation: Liver microsomes are prepared from rats through differential centrifugation of liver homogenates.

-

Incubation: Chloroxylenol is incubated with the liver microsomes in the presence of a NADPH-generating system to support phase I metabolism.

-

Analysis: The reaction is quenched, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The rate of disappearance of the parent compound is used to determine metabolic stability, and the appearance of new peaks is used to identify metabolic pathways.

Metabolic Pathways of Chloroxylenol

The primary metabolic pathways for chloroxylenol in animal models involve Phase II conjugation reactions, specifically glucuronidation and sulfation. Phase I reactions, such as hydroxylation and oxidation, also occur.

References

- 1. Single Method for Determination of Biocides Benzalkonium Chloride, Chloroxylenol and Chlorhexidine Gluconate in Cosmetics, Hygiene and Health Care Products by Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View Attachment [cir-reports.cir-safety.org]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chloroxylenol: History, Development, and Antiseptic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxylenol (4-chloro-3,5-dimethylphenol) has been a stalwart in the field of antiseptics for nearly a century. This technical guide provides an in-depth exploration of its history, from its initial synthesis to its widespread use in iconic formulations like Dettol. The document elucidates the chemical synthesis of Chloroxylenol, detailing a common laboratory-scale protocol. A significant portion is dedicated to its antimicrobial efficacy, with quantitative data on its minimum inhibitory concentrations (MIC) against a range of clinically relevant microorganisms presented in a structured format. Furthermore, standardized experimental protocols for determining its antiseptic properties, including the Minimum Inhibitory Concentration (MIC) test and the Agar (B569324) Well Diffusion Assay, are meticulously outlined. The guide also delves into the molecular mechanism of action, illustrating how Chloroxylenol disrupts the bacterial cell membrane, leading to cell death. This is further visualized through a signaling pathway diagram. This comprehensive document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, offering a thorough understanding of this essential antiseptic agent.

Introduction: A Historical Perspective

The journey of Chloroxylenol as an antiseptic began in the early 20th century, a period marked by significant advancements in public health and hygiene. First synthesized in 1927, its development was driven by the need for effective yet safer alternatives to the harsh phenolic compounds, like carbolic acid, that were prevalent at the time.[1] Its commercial success is inextricably linked with the launch of the iconic antiseptic liquid, Dettol, in the 1930s by the British company Reckitt & Colman. The formulation, which contains 4.8% Chloroxylenol as its active ingredient along with pine oil, isopropanol, castor oil, soap, and water, quickly became a household name for disinfection and wound cleansing. Today, Chloroxylenol is on the World Health Organization's List of Essential Medicines and is utilized in a vast array of products, from antibacterial soaps and surgical scrubs to preservatives in cosmetics and industrial applications.[2]

Chemical Synthesis of Chloroxylenol

Chloroxylenol, chemically known as 4-chloro-3,5-dimethylphenol, is synthesized through the chlorination of 3,5-dimethylphenol (B42653). Several methods have been developed for its production, with variations in chlorinating agents, catalysts, and reaction conditions.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a common method for the synthesis of Chloroxylenol.

Materials:

-

3,5-dimethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve a known quantity of 3,5-dimethylphenol in dichloromethane.

-

Add a catalytic amount of anhydrous aluminum chloride to the solution.

-

Slowly add a stoichiometric amount of sulfuryl chloride to the stirred solution from the dropping funnel at room temperature. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-3 hours) to ensure the completion of the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of ethanol (B145695) and water) to obtain pure 4-chloro-3,5-dimethylphenol as a white crystalline solid.

Antimicrobial Efficacy

Chloroxylenol exhibits broad-spectrum antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy is influenced by its concentration, the presence of organic matter, and the specific microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Chloroxylenol against a variety of microorganisms as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Gram Stain | Type | MIC (%) | MIC (ppm) |

| Staphylococcus aureus | Gram-positive | Bacterium | 0.01 | 100 |

| Streptococcus pyogenes | Gram-positive | Bacterium | - | - |

| Bacillus subtilis | Gram-positive | Bacterium | 0.004 | 40 |

| Escherichia coli | Gram-negative | Bacterium | - | - |

| Pseudomonas aeruginosa | Gram-negative | Bacterium | 0.10 | 1000 |

| Candida albicans | - | Fungus | 0.01-0.05 | 100-500 |

| Aspergillus niger | - | Fungus | 0.01 | 100 |

| Trichophyton mentagrophytes | - | Fungus | - | - |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for evaluating the antimicrobial efficacy of antiseptics like Chloroxylenol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Chloroxylenol stock solution

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the Chloroxylenol stock solution in MHB directly in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism. Include a positive control well (broth with inoculum, no Chloroxylenol) and a negative control well (broth only).

-

Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Chloroxylenol in which there is no visible growth.

Agar Well Diffusion Assay

Principle: This assay assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate seeded with a test microorganism.

Materials:

-

Chloroxylenol solution of known concentration

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar

-

Microorganism suspension standardized to a specific turbidity

-

Sterile cotton swabs

-

Sterile cork borer or hollow cylinder (6-8 mm diameter)

-

Micropipette and sterile tips

-

Incubator

-

Calipers or a ruler

Procedure:

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microorganism suspension to create a lawn of bacteria.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Carefully pipette a known volume of the Chloroxylenol solution into each well.

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no microbial growth has occurred) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action

The primary mechanism of action of Chloroxylenol involves the disruption of the microbial cell membrane. As a phenolic compound, its hydroxyl (-OH) group is crucial for its activity.

Molecular Interaction and Disruption:

-

Adsorption and Partitioning: Chloroxylenol molecules first adsorb to the surface of the bacterial cell and then partition into the lipid bilayer of the cell membrane.

-

Membrane Fluidity Alteration: The presence of Chloroxylenol within the membrane disrupts the orderly arrangement of the phospholipid molecules, leading to an increase in membrane fluidity.

-

Protein Denaturation: The hydroxyl group of Chloroxylenol can form hydrogen bonds with amino acid residues in membrane-bound proteins, leading to their denaturation and loss of function. This affects essential cellular processes such as transport and energy production.

-

Increased Permeability and Leakage: The disruption of the lipid bilayer and the denaturation of membrane proteins lead to an increase in the permeability of the cell membrane. This allows for the leakage of essential intracellular components, such as ions (e.g., potassium), ATP, and nucleic acids.

-

Enzyme Inactivation: Chloroxylenol that enters the cell can inactivate essential cytoplasmic enzymes, further contributing to cell death.

-

Cell Lysis: The cumulative damage to the cell membrane and internal components ultimately leads to cell lysis and death.

Signaling Pathway and Experimental Workflow Visualization

Caption: Molecular mechanism of Chloroxylenol's antiseptic action.